molecular formula C15H21NOS B2704862 (1R,5S)-8-(4-(methylthio)benzyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1272110-09-4

(1R,5S)-8-(4-(methylthio)benzyl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B2704862
CAS No.: 1272110-09-4
M. Wt: 263.4
InChI Key: WENMCAHVZIVJSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, an efficient synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene has been reported . This process involves the development of a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene, which gives the key homochiral bicycle[3.1.0]hexan-1-ol. This is then oxidized to the desired ketone .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For example, the structure of (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-oxo-2-phenylpropanoate has been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-oxo-2-phenylpropanoate contains total 44 bond(s); 23 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 seven-membered ring(s), 1 ester(s) (aliphatic), 1 aldehyde(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 Pyrrolidine(s) .

Scientific Research Applications

Crystal Structure and Synthesis

  • The study of crystal structures has been a focal point, providing insights into the molecular configurations and interactions within compounds structurally related to "(1R,5S)-8-(4-(methylthio)benzyl)-8-azabicyclo[3.2.1]octan-3-ol". For instance, investigations into the gold(III) tetrachloride salt of L-cocaine offer a glimpse into the complex interactions and bonding within similar molecular frameworks, highlighting the potential for designing molecules with specific properties (Wood, Brettell, & Lalancette, 2007).

  • The synthesis and characterization of related compounds, such as "(1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one", have been documented, revealing the methods and analytical techniques employed to elucidate their structures and configurations (Wu, Guo, Zhang, & Xia, 2015).

Chemical Properties and Applications

  • Research into the stereochemistry and chemical properties of compounds with the 8-azabicyclo[3.2.1]octane skeleton has led to the development of new synthetic methodologies. For example, the stereoselective synthesis of optically active perhydrofuro[2,3-b]furan derivatives showcases innovative approaches to constructing biologically relevant molecules (Uchiyama, Hirai, Nagata, Katoh, Ogawa, & Ohta*, 2001).

  • The exploration of different isomers and their crystal structures provides a foundation for understanding the flexibility and potential applications of the 8-azabicyclo[3.2.1]octane core in various fields, including material science and pharmacology (Zheng, Parkin, Dwoskin, & Crooks, 2004).

  • Studies on the synthesis of conformationally rigid analogues and derivatives emphasize the versatility of the 8-azabicyclo[3.2.1]octane scaffold in creating compounds with targeted properties for scientific applications, such as the synthesis of a rigid analogue of 2-amino-adipic acid (Kubyshkin, Mykhailiuk, Ulrich, & Komarov, 2009).

Mechanism of Action

The biological activity of such compounds can vary widely depending on their specific structure and functional groups. They might interact with various biological targets, such as enzymes or receptors, leading to changes in cellular processes . The exact mode of action would depend on the specific interactions between the compound and its target .

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), would also depend on its specific structure. Factors such as the compound’s size, polarity, and solubility can influence its bioavailability and how it is processed by the body .

The compound’s action can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, efficacy, and how it interacts with its targets .

Properties

IUPAC Name

8-[(4-methylsulfanylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c1-18-15-6-2-11(3-7-15)10-16-12-4-5-13(16)9-14(17)8-12/h2-3,6-7,12-14,17H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENMCAHVZIVJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2C3CCC2CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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